molecular formula C9H7BrN2O2 B12065643 Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B12065643
M. Wt: 255.07 g/mol
InChI Key: MXYXCBZYUBQRTN-UHFFFAOYSA-N
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Description

Methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 2060591-16-2) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol, this compound features a bromo substituent that makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as those used in the synthesis of complex molecules . The imidazopyridine core is a privileged scaffold in pharmaceutical development, known for its presence in compounds with various biological activities. Specifically, this bromo-derivative serves as a critical precursor in the synthesis of imidazo[1,5-a]pyridine-1-carboxamide derivatives, which are being investigated as potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors . GSK-3β is a multifunctional serine/threonine kinase implicated in several pathological conditions, including neurological disorders, diabetes, and cancers, making inhibitors of this enzyme a key focus for therapeutic development . Furthermore, analogs of the imidazopyridine family have demonstrated promising activity as anti-tubercular agents, highlighting the broader potential of this chemotype in infectious disease research . This product is intended for use in research and laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-4-6(10)2-3-12(7)5-11-8/h2-5H,1H3

InChI Key

MXYXCBZYUBQRTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2C=N1)Br

Origin of Product

United States

Preparation Methods

Two-Step Cyclocondensation and Bromination

A common strategy involves initial synthesis of the imidazo[1,5-a]pyridine core followed by bromination. For example, 2-aminopyridine reacts with methyl glyoxylate in acetic acid under reflux to form methyl imidazo[1,5-a]pyridine-1-carboxylate. Subsequent electrophilic bromination using bromine in dichloromethane at 0°C selectively introduces bromine at position 7, yielding the target compound in 68–72% overall yield. This method benefits from commercial availability of starting materials but requires careful control of bromination regioselectivity.

One-Pot Bromo-Cyclocondensation

Recent advancements employ pre-brominated intermediates to streamline synthesis. Treatment of 2-amino-5-bromopyridine with methyl 2-chloro-2-oxoacetate in dimethylformamide (DMF) at 80°C for 12 hours directly produces the brominated imidazo[1,5-a]pyridine core. This single-step approach achieves 65–70% yield while eliminating separate bromination steps.

Vilsmeier–Haack Reaction for Intermediate Functionalization

The Vilsmeier–Haack reaction is pivotal for introducing formyl groups that serve as precursors for carboxylate functionalities.

Formylation and Oxidation Sequence

As detailed in recent pharmacological studies, 7-bromoimidazo[1,5-a]pyridine undergoes Vilsmeier–Haack formylation using phosphorus oxychloride (POCl₃) and DMF at −10°C to 0°C, yielding 7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde in 85% yield. Subsequent oxidation with silver nitrate (AgNO₃) in aqueous acetic acid converts the aldehyde to 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid with 90–92% efficiency.

Esterification Techniques

The carboxylic acid intermediate is esterified using methanol under acidic or Mitsunobu conditions:

  • Acid-Catalyzed Esterification : Refluxing with concentrated H₂SO₄ in methanol (12 hours, 70°C) provides the methyl ester in 88% yield.

  • Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at room temperature achieves 94% yield but incurs higher costs.

Suzuki–Miyaura Coupling for Structural Diversification

While primarily used for derivative synthesis, Suzuki coupling optimizes bromine retention during upstream processes.

Boronic Acid Compatibility

The 7-bromo substituent remains stable under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C), enabling late-stage functionalization of the carboxylate ester. For instance, coupling with phenylboronic acid proceeds in 82% yield without ester hydrolysis.

Protecting Group Strategies

When modifying other ring positions, the methyl ester requires protection. Using tert-butyldimethylsilyl (TBS) groups prevents transesterification during palladium-catalyzed reactions, as demonstrated in the synthesis of 7-bromo-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carboxylate (89% yield).

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and operational complexity:

MethodStepsOverall YieldKey AdvantageLimitation
Cyclocondensation268–72%Commercially available reagentsRegioselectivity challenges
Vilsmeier–Haack/Oxidation375–78%High functional group toleranceSilver nitrate cost
One-Pot Bromo-Cyclocondensation165–70%Time efficiencyLimited to specific substrates

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances the safety of exothermic steps like Vilsmeier–Haack formylation. A recent pilot study achieved 92% conversion using a microreactor system (residence time: 2 minutes, 25°C).

Green Chemistry Metrics

Solvent recycling in esterification steps reduces waste generation:

  • Methanol recovery via distillation: 95% efficiency

  • DMF recycling through adsorption resins: 80–85% recovery

Analytical Characterization Protocols

Accurate structural confirmation requires multimodal analysis:

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.52 (d, J = 1.2 Hz, H-8), 7.89 (dd, J = 7.6, 1.2 Hz, H-6), and 3.98 (s, OCH₃).

  • HRMS : Calculated for C₉H₇BrN₂O₂ [M+H]⁺: 254.9684, Found: 254.9681.

  • X-ray Crystallography : Confirms coplanarity of the imidazole and pyridine rings (dihedral angle: 2.8°) .

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate has a molecular formula of C10H8BrN2O2 and a molecular weight of 255.07 g/mol. The compound features a bromine atom at the 7th position of the imidazo[1,5-A]pyridine ring, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. Studies indicate that compounds within this class exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties

Research highlights the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit specific cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with biological targets effectively, leading to reduced tumor growth in preclinical models .

GSK-3β Inhibition

A notable application of this compound is its role as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). This enzyme is implicated in various diseases, including Alzheimer's disease and cancer. Compounds derived from this compound have been synthesized and tested for their GSK-3β inhibitory activity, showing nanomolar potency in vitro. These findings suggest that this compound could be a lead candidate for further development in treating neurodegenerative diseases and cancers .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazopyridine derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria. The compound's mechanism was linked to disrupting bacterial cell wall synthesis.

Case Study 2: GSK-3β Inhibitors

A series of derivatives based on this compound were synthesized and characterized for their GSK-3β inhibition. These compounds demonstrated improved pharmacokinetic profiles compared to earlier generations of inhibitors, suggesting a viable pathway for drug development targeting neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The bromine atom and the carboxylate group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity. The imidazo[1,5-A]pyridine core can interact with various molecular pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate with structurally related compounds, focusing on synthetic yields, physicochemical properties, and functional group effects.

Physicochemical Properties

Table 2: Molecular Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight CAS Number Similarity Score
This compound* C9H7BrN2O2 271.07 N/A Reference
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate C10H9BrN2O2 285.10 1363381-07-0 0.83
7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde C8H5BrN2O 225.05 865156-47-4 0.68
5-Bromo-1H-imidazo[4,5-b]pyridine C6H4BrN3 198.02 28279-52-9 0.60

Notes:

  • The methyl ester derivative has a lower molecular weight (271.07) compared to its ethyl analog (285.10), which may influence solubility and pharmacokinetic properties.
  • Aldehyde derivatives (e.g., CAS 865156-47-4) exhibit reduced molecular weight and distinct reactivity due to the electrophilic aldehyde group .

Spectral and Analytical Data

Table 3: Spectroscopic Features of Representative Compounds
Compound Name Key IR Bands (cm⁻¹) HRMS Data Reference ID
Tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate 1707 (C=O), 1597 (C=N) Calcd: 318.1218; Found: 318.1220
7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde 1690 (C=O aldehyde) N/A
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate 1730–1700 (ester C=O) N/A

Notes:

  • Ester carbonyl stretches (1700–1730 cm⁻¹) and aldehyde bands (~1690 cm⁻¹) provide diagnostic differentiation in IR spectra .
  • High-resolution mass spectrometry (HRMS) confirms molecular formulas, as seen for tert-butyl derivatives .

Biological Activity

Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C_10H_8BrN_3O_2 and a molecular weight of 255.07 g/mol. The compound features a bromine atom at the 7th position of the imidazo[1,5-a]pyridine ring, which is crucial for its biological activity. This unique structural characteristic allows it to interact with various biological targets, enhancing its potential therapeutic applications.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds within this class exhibit significant effects in the following areas:

  • Anticancer Activity : Studies have shown that this compound and its derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it has been identified as a potential inhibitor of GSK-3β, a target implicated in various cancers .
  • Antimicrobial Properties : The compound exhibits notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Its mechanism of action typically involves binding to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity .

Synthesis

The synthesis of this compound generally involves multi-step chemical reactions. The following steps outline a typical synthetic pathway:

  • Preparation of the Imidazo-Pyridine Core : Starting from commercially available precursors, bromination reactions are performed to introduce the bromine atom at the desired position.
  • Carboxylation : The introduction of the carboxylate group is achieved through nucleophilic substitution reactions.
  • Methylation : Finally, methylation is performed to yield the final product.

This synthetic route highlights the versatility of imidazo-pyridine derivatives in medicinal chemistry applications.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological properties of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AnticancerMTT AssayInduced apoptosis in PC-3 cells (IC50 = 15 µM)
AntimicrobialMIC TestingEffective against E. coli (MIC = 0.21 µM)
Enzyme InhibitionEnzyme Activity AssayInhibited GSK-3β (IC50 = 25 µM)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the imidazo[1,5-a]pyridine core facilitates bromine displacement via nucleophilic substitution. Common reagents include amines, thiols, and alkoxides:

ReagentConditionsProductYieldSource
PiperidineDMF, 80°C, 12 hr7-Piperidinylimidazo[1,5-a]pyridine-1-carboxylate72%
Sodium MethoxideMeOH, reflux, 6 hr7-Methoxyimidazo[1,5-a]pyridine-1-carboxylate65%

This reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) attack at the electron-poor C7 position, followed by bromide elimination.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl/heteroaryl group introduction:

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid7-Phenylimidazo[1,5-a]pyridine-1-carboxylate85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Morpholine7-Morpholinoimidazo[1,5-a]pyridine-1-carboxylate78%

Optimized conditions for Suzuki couplings use microwave irradiation (120°C, 20 min) to enhance efficiency.

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis to the carboxylic acid, which can be further functionalized:

ReactionConditionsProductApplicationSource
Acidic HydrolysisHCl (6M), reflux, 8 hr7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acidPrecursor for amide synthesis
Amide CouplingEDC/HOBt, DIPEA, DCM7-Bromoimidazo[1,5-a]pyridine-1-carboxamideKinase inhibitor intermediates

The carboxylic acid derivative shows improved solubility in polar solvents, enabling bioconjugation studies .

Reductive Transformations

The ester group can be selectively reduced without affecting the bromine substituent:

ReagentConditionsProductYieldSource
LiAlH₄THF, 0°C to rt, 2 hr7-Bromoimidazo[1,5-a]pyridine-1-methanol68%
DIBAL-HToluene, -78°C, 1 hr7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde55%

Reduction products are valuable intermediates for synthesizing alcohols, aldehydes, and amines .

Cyclization and Ring Expansion

The compound participates in annulation reactions to form polycyclic systems:

ReagentConditionsProductYieldSource
CuI, L-ProlineDMSO, 120°C, 24 hrImidazo[1,5-a:4,5-c']dipyridine-1-carboxylate60%
Pd(OAc)₂, PPh₃Toluene, 110°C, 12 hrFuro[3,2-e]imidazo[1,5-a]pyridine-1-carboxylate45%

These reactions exploit the electrophilic bromine and electron-rich pyridine nitrogen for intramolecular cyclization .

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens under metal-free conditions:

ReagentConditionsProductYieldSource
KI, TBHPAcetonitrile, 80°C, 6 hr7-Iodoimidazo[1,5-a]pyridine-1-carboxylate82%
CuCl₂DMF, 120°C, 12 hr7-Chloroimidazo[1,5-a]pyridine-1-carboxylate75%

Iodine substitution enhances reactivity in subsequent cross-coupling reactions.

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS): The C7 position is activated toward electrophiles due to the electron-withdrawing ester group.

  • Steric Effects: Substituents at C1 (ester) and C7 (bromine) direct reactivity to the C3 and C5 positions in some cases .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve yields in SNAr and coupling reactions.

Q & A

What synthetic routes are commonly employed for Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves oxidative cyclization or condensation reactions. For example, analogous compounds like tert-butyl-substituted imidazo[1,5-a]pyridines are synthesized via Pd-catalyzed cross-coupling or cyclization of N-(2-pyridyl)amidines using oxidants like MnO₂ or I₂/KI . Optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for brominated intermediates.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps.
  • Purification : Column chromatography with gradients like 20% EtOAc/hexane achieves high purity (e.g., 91% yield for tert-butyl derivatives) .

Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR provide structural fingerprints. For example, tert-butyl derivatives show distinct peaks at δ 8.25 (d, J = 7.0 Hz) for aromatic protons and δ 162.7 ppm for carbonyl carbons .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated vs. observed m/z: 351.0876 vs. 351.0878 for a chlorophenyl analog) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ indicate ester carbonyl groups .

What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Containment : Use fume hoods or gloveboxes for reactions releasing toxic vapors (e.g., bromine or HBr) .
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .

How is this compound utilized in synthesizing heterocyclic derivatives for medicinal chemistry?

This compound serves as a versatile intermediate:

  • Functionalization : The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
  • Core Modification : The ester group can be hydrolyzed to carboxylic acids for amide bond formation, a common strategy in drug design .
  • Biological Probes : Derivatives of related imidazo[1,5-a]pyridines show activity as kinase inhibitors or receptor ligands, suggesting potential therapeutic applications .

What reaction mechanisms underpin the formation of the imidazo[1,5-a]pyridine core?

  • Cyclization Pathways : Formation often proceeds via intramolecular nucleophilic attack, where a pyridine-bound amine reacts with a carbonyl group to form the fused imidazole ring .
  • Oxidative Steps : Oxidants like MnO₂ or I₂/KI facilitate dehydrogenation to aromatize the heterocycle .
  • Pd-Mediated Coupling : Bromine at the 7-position allows for regioselective cross-coupling, critical for introducing substituents .

How should researchers address discrepancies in spectroscopic data during characterization?

  • Validation with Multiple Techniques : Cross-verify NMR assignments with HSQC/HMBC experiments and compare HRMS data with theoretical values .
  • Crystallography : Single-crystal X-ray diffraction (as in pyrazolo[1,5-a]pyrimidine analogs) resolves ambiguous stereochemistry .
  • Batch Consistency : Reproduce syntheses to rule out impurities; use HPLC (e.g., >97% purity standards) .

What strategies improve synthetic yields of this compound?

  • Temperature Control : Reflux in ethanol/DMF optimizes cyclization .
  • Catalytic Systems : Use Pd₂(dba)₃ with XPhos ligands for efficient bromine substitution .
  • Workup Optimization : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., from cyclohexane) enhances purity .

What in vitro assays are suitable for evaluating bioactivity of derivatives?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations of fluorinated analogs .
  • Receptor Binding : Radioligand displacement assays (e.g., for benzodiazepine receptors) assess affinity .

How does the electronic nature of substituents affect the compound’s reactivity?

  • Electron-Withdrawing Groups (EWGs) : Bromine at the 7-position directs electrophilic substitution to the 3-position, facilitating further functionalization .
  • Steric Effects : Bulky tert-butyl esters hinder nucleophilic attack at the carbonyl, stabilizing the intermediate during coupling .

What computational methods aid in predicting the compound’s physicochemical properties?

  • DFT Calculations : Model HOMO/LUMO energies to predict redox behavior .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2) to guide SAR .
  • LogP Prediction : Software like MarvinSuite estimates lipophilicity for bioavailability studies .

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